

Commercial Availability and Technical Profile of 5-n-Tricosylresorcinol Analytical Standard

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Compound of Interest

Compound Name: 5-n-Tricosylresorcinol

Cat. No.: B016905

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **5-n-Tricosylresorcinol** analytical standard, including supplier details, key quantitative data, and insights into its analytical applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in studies involving this long-chain alkylresorcinol.

Commercial Suppliers and Product Specifications

5-n-Tricosylresorcinol, a naturally occurring phenolic lipid found in various cereals, is accessible as an analytical standard from several reputable suppliers. These standards are crucial for the accurate quantification and identification of this compound in diverse matrices.

Supplier	Catalog Number	Purity	Formulation	Storage
Cayman Chemical	30032	≥95%	A crystalline solid	-20°C
Neta Scientific	CAYM-30032-1	≥95%	A crystalline solid	-20°C
Bertin Bioreagent	30032	Not Specified	Not Specified	Dry Ice (Shipping)
Sigma-Aldrich	Analytical Standard	≥95.0% (HPLC)	Neat	2-8°C

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of **5-n-Tricosylresorcinol**, essential for analytical method development and data interpretation.

Property	Value	Source
CAS Number	70110-60-0	Cayman Chemical, Sigma-Aldrich[1]
Molecular Formula	C ₂₉ H ₅₂ O ₂	Cayman Chemical, Sigma-Aldrich[1]
Formula Weight	432.7 g/mol	Cayman Chemical
Molecular Weight	432.72 g/mol	Sigma-Aldrich[1]
Purity	≥95% or ≥95.0% (HPLC)	Cayman Chemical, Sigma-Aldrich[1]
Appearance	Crystalline solid	Cayman Chemical
Solubility	Soluble in Ethanol	Cayman Chemical
Origin	Plant/Bran powder	Cayman Chemical

Analytical Applications and Experimental Insights

The **5-n-Tricosylresorcinol** analytical standard is primarily utilized in advanced analytical techniques for its quantification in complex samples.

Quantification in Seeds via UHPLC-ESI-QTOF-MS

Sigma-Aldrich indicates that the standard may be used for the quantification of **5-n-Tricosylresorcinol** in seeds using Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)[1]. While a specific, detailed protocol for **5-n-Tricosylresorcinol** is not provided in the readily available literature, a general workflow for such an analysis can be conceptualized.

A generalized workflow for the quantification of **5-n-Tricosylresorcinol** in seeds.

Blood Pharmacokinetic Analysis

The analytical standard is also suggested for use in blood pharmacokinetic studies[1]. This involves the measurement of the compound's concentration in blood samples over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile. A typical workflow for such a study is outlined below.

A standard workflow for a pharmacokinetic study of **5-n-Tricosylresorcinol**.

Biological Activity and Signaling Pathways

While specific signaling pathways for **5-n-Tricosylresorcinol** are not extensively documented, research on the broader class of 5-n-alkylresorcinols, including **5-n-Tricosylresorcinol**, has highlighted their antioxidant and antigenotoxic properties. Studies have shown that these compounds can reduce DNA damage induced by hydrogen peroxide in HT-29 cells.

The antioxidant mechanism of resorcinols, in general, involves their ability to scavenge free radicals. Although a definitive signaling pathway for **5-n-Tricosylresorcinol** is not established, the general antioxidant activity of phenolic compounds suggests potential interactions with cellular redox signaling pathways. For instance, resorcinol itself has been shown to suppress the cAMP signaling pathway.

A hypothetical model of the antioxidant action of 5-n-alkylresorcinols.

In conclusion, the **5-n-Tricosylresorcinol** analytical standard is commercially available from several suppliers, enabling its precise quantification in various research applications. While

detailed experimental protocols require further investigation based on specific experimental needs, the provided information and workflows offer a solid foundation for researchers and drug development professionals working with this compound.

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References

- 1. UHPLC-ESI-QTOF-MS/MS Based Identification, Quantification, and Assessment of in Silico Molecular Interactions of Major Phytochemicals from Bioactive Fractions of Clerodendrum glandulosum Lindl. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
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